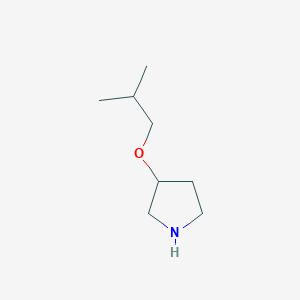

(S)-3-Isobutoxypyrrolidine

説明

3-Isobutoxypyrrolidine is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol It is a pyrrolidine derivative, characterized by a five-membered nitrogen-containing ring with an isobutoxy group attached to the third carbon atom

特性

分子式 |

C8H17NO |

|---|---|

分子量 |

143.23 g/mol |

IUPAC名 |

3-(2-methylpropoxy)pyrrolidine |

InChI |

InChI=1S/C8H17NO/c1-7(2)6-10-8-3-4-9-5-8/h7-9H,3-6H2,1-2H3 |

InChIキー |

BRUPCLNAJKBMLS-UHFFFAOYSA-N |

正規SMILES |

CC(C)COC1CCNC1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-isobutoxypyrrolidine typically involves the reaction of pyrrolidine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The general reaction scheme is as follows:

Pyrrolidine+Isobutyl Bromide→3-Isobutoxypyrrolidine

Industrial Production Methods: Industrial production of 3-isobutoxypyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

化学反応の分析

Types of Reactions: 3-Isobutoxypyrrolidine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products:

Oxidation: N-oxides of 3-isobutoxypyrrolidine.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the isobutoxy group.

科学的研究の応用

3-Isobutoxypyrrolidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-isobutoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The isobutoxy group may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Pyrrolidine: The parent compound, lacking the isobutoxy group.

N-Methylpyrrolidine: A methylated derivative with different chemical properties.

3-Hydroxypyrrolidine: A hydroxylated analogue with distinct reactivity.

Uniqueness: 3-Isobutoxypyrrolidine is unique due to the presence of the isobutoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other pyrrolidine derivatives .

生物活性

(S)-3-Isobutoxypyrrolidine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

(S)-3-Isobutoxypyrrolidine is a pyrrolidine derivative characterized by the presence of an isobutoxy group. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 157.24 g/mol

The compound's stereochemistry plays a crucial role in its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

Research indicates that (S)-3-Isobutoxypyrrolidine exhibits several biological activities, primarily related to its interactions with specific receptors and enzymes. The following sections summarize key findings from diverse studies.

Antiviral Activity

One notable area of research involves the compound's antiviral properties, particularly against Hepatitis B Virus (HBV). A patent document highlights that certain derivatives related to pyrrolidine compounds demonstrate significant inhibitory effects on HBV replication and secretion of HBsAg (Hepatitis B surface antigen) .

| Activity | Mechanism | Reference |

|---|---|---|

| Inhibition of HBV | Inhibits HBsAg production and HBV DNA replication | |

| Low toxicity | Good pharmacokinetic properties |

Inflammatory Response Modulation

Another significant aspect of (S)-3-Isobutoxypyrrolidine's biological activity is its potential role in modulating inflammatory responses. Research indicates that compounds similar to (S)-3-Isobutoxypyrrolidine can influence cytokine production, particularly IL-17A, which is involved in autoimmune responses .

| Cytokine | Effect | IC50 Value | Model |

|---|---|---|---|

| IL-17A | Dose-dependent inhibition | 130 nM | Mouse IL-18/23-induced model |

| IL-23 | Suppression observed | Not specified | Human whole blood assay |

Study 1: Hepatitis B Virus Inhibition

A study detailed in a patent application demonstrated the efficacy of (S)-3-Isobutoxypyrrolidine derivatives in inhibiting HBV infection. The compounds were tested in vitro and showed promising results in reducing viral load and enhancing liver function markers in treated subjects.

Study 2: Modulation of Cytokine Production

In another investigation, the effects of (S)-3-Isobutoxypyrrolidine on immune response were assessed. The compound was administered in varying doses to evaluate its impact on IL-17A production. Results indicated a significant reduction in IL-17A levels, suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of (S)-3-Isobutoxypyrrolidine. Preliminary data suggest that it has favorable pharmacokinetic properties, including good solubility and stability in liver microsomes . Moreover, the compound exhibits low toxicity profiles, making it a candidate for further therapeutic exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。